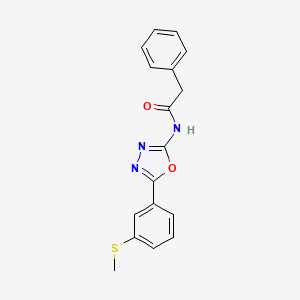

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylthio)phenyl group and linked to a 2-phenylacetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in drug design to mimic ester or amide functionalities while enhancing resistance to enzymatic degradation . The methylthio (-SMe) group at the meta position of the phenyl ring may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and bioavailability. This compound’s structural framework aligns with derivatives reported for antimicrobial, anticancer, and anti-inflammatory activities, though specific biological data for this molecule remain unelucidated in the provided evidence .

Properties

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-9-5-8-13(11-14)16-19-20-17(22-16)18-15(21)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCWUKRXWQDNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylacetamide group is then introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylacetamide group can interact with enzymes or receptors, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

Heterocycle Core: The 1,3,4-oxadiazole core (target compound) offers superior metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., ), though thiadiazoles may exhibit stronger π-π interactions with biological targets .

Substituent Effects :

- Methylthio (-SMe) vs. Methoxy (-OMe) : The -SMe group in the target compound is less polar than -OMe (e.g., ), leading to higher logP values and improved membrane permeability .

- Trifluoromethyl (-CF₃) : The -CF₃ group () imparts strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism but reduce solubility .

Amide Linkage Variations :

- The 2-phenylacetamide moiety in the target compound is structurally conserved in analogs like and . Modifications to this group (e.g., ’s pyridinyl linkers) alter hydrogen-bonding capacity and target selectivity .

Yield and Purity Considerations:

- Oxadiazole derivatives (e.g., ) typically achieve yields of 60–75% using EDC/HOBt coupling, whereas thiadiazole syntheses () report lower yields (50–65%) due to side reactions with POCl₃ .

Physicochemical Properties

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological properties. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets. The phenylacetamide moiety contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

- Signal Transduction Interference : It could disrupt various signaling pathways critical for cellular functions.

- DNA Interaction : Potential interference with DNA replication processes has been suggested, which could have implications in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

-

Anticancer Properties :

- Research indicated that this compound induced apoptosis in human cancer cell lines. The study highlighted its potential as a chemotherapeutic agent by targeting specific pathways involved in cell survival.

-

Anti-inflammatory Effects :

- An investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Lacks methylthio group | Reduced biological activity |

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Methyl group instead of methylthio | Altered enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.